molecular formula C15H21NO5 B3078482 3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid CAS No. 105181-72-4

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid

Cat. No. B3078482
M. Wt: 295.33 g/mol
InChI Key: BHTRKISIDQZUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid” is a chemical compound that can be used for pharmaceutical testing . It’s available for purchase from various suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid has been extensively studied for its synthetic and chemical properties. For example, it has been used in the synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid, a compound with potential applications in various chemical reactions and syntheses (Linder, Steurer, & Podlech, 2003). Additionally, it's been employed in the stereocontrolled synthesis of related compounds, such as 2R-benzyl-5S-tert-butoxycarbonylamino-4R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, highlighting its versatility in creating enantiomerically pure compounds (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Application in HIV Protease Inhibitor Synthesis

A significant application of this compound is in the field of antiviral research, particularly in the synthesis of HIV protease inhibitors. For instance, it has been transformed into (2R, 3S)-1-amino-3-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutane, a key component in the HIV protease inhibitor VX-478 (Yuasa, Yuasa, & Tsuruta, 1998).

Biopolymer and Polymer Synthesis

This compound has also found applications in the development of biocompatible polymers. For example, derivatives of (S)-3,4-Dihydroxybutyric acid, a structurally related compound, have been utilized in producing environmentally friendly polycarbonates via copolymerization with carbon dioxide, demonstrating the potential of such compounds in sustainable material science (Tsai, Wang, & Darensbourg, 2016).

Application in Hydrogel Formation

The compound has been investigated for its potential in forming hydrogels, which can be used for drug delivery systems. Tripeptide-based hydrogelators incorporating derivatives of this compound have shown promise as carriers for vitamin B12 and the anticancer drug doxorubicin (Guchhait et al., 2021).

Safety And Hazards

This compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual . For more detailed safety information, it’s recommended to refer to the Safety Data Sheet provided by the supplier .

properties

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKISIDQZUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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